![molecular formula C15H19N3OS B6444868 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 2548978-83-0](/img/structure/B6444868.png)

1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

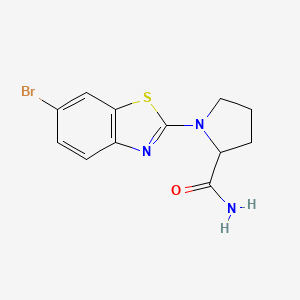

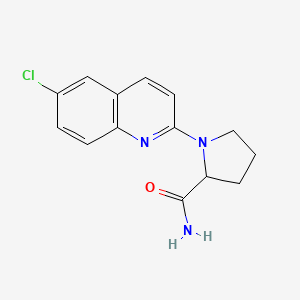

The compound “1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide” is a new non-peptide ligand of NOP receptor having antagonistic actions in cloned and peripheral NOP receptors . These hybrid molecules join the chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide .

Synthesis Analysis

The synthesis of this compound involves the use of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The synthesis involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Twelve derivatives of the nociceptin/orphanin FQ (N/OFQ) receptor (NOP) antagonist 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4’-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide were synthesized and tested .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it contributes to the stereochemistry of the molecule . The structure also includes a benzothiazol-2-yl group and a propan-2-yl group .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a ligand for the NOP receptor . The compound has been tested in binding experiments performed on CHO (hNOP) cell membranes .Physical And Chemical Properties Analysis

The molecular weight of the compound is 394.5 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 5 .作用機序

Target of Action

The primary target of this compound is the von Hippel-Lindau (VHL) protein . The VHL protein plays a crucial role in cellular response to hypoxia and is involved in the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible-factor (HIF).

Mode of Action

This compound acts as a ligand for the VHL protein , aiding in its recruitment for targeted protein degradation . This is part of the Proteolysis-Targeting Chimera (PROTAC) technology, which uses bifunctional molecules to degrade specific proteins within the cell .

Biochemical Pathways

The interaction of this compound with the VHL protein affects the hypoxia-inducible factor (HIF) pathway . By promoting the degradation of HIF, this compound can influence cellular responses to low oxygen conditions, affecting various downstream effects such as angiogenesis, erythropoiesis, and cell survival.

Pharmacokinetics

The pyrrolidine ring present in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on the HIF pathway. By promoting the degradation of HIF, it can modulate cellular responses to hypoxia, potentially influencing processes such as cell survival, proliferation, and angiogenesis .

特性

IUPAC Name |

1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-9(2)10-5-3-7-12-13(10)17-15(20-12)18-8-4-6-11(18)14(16)19/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTOGSJXNBWSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCCC3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444794.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444799.png)

![1-(azepan-1-yl)-2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444804.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B6444812.png)

![3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444819.png)

![2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6444827.png)

![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444852.png)

![N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444860.png)

![6-{1-[(6-methoxypyridin-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444885.png)

![1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444889.png)

![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6444897.png)

![1-(azepan-1-yl)-2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6444901.png)